molecular formula C24H25N3O3S B2667574 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 904278-95-1

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No. B2667574
CAS RN: 904278-95-1
M. Wt: 435.54
InChI Key: KBPHIQCOYBMOTR-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Blockade of Orexin Receptors

Compounds structurally related to dihydroisoquinoline have been studied for their role in modulating sleep and wakefulness through the blockade of orexin receptors. For instance, Dugovic et al. (2009) explored how pharmacological blockade of orexin-1 (OX1R) and orexin-2 (OX2R) receptors impacts sleep modulation, suggesting that compounds affecting these pathways could have therapeutic potential for sleep disorders (Dugovic et al., 2009).

Topoisomerase I Inhibitors

Nagarajan et al. (2006) synthesized derivatives of indenoisoquinoline that inhibit topoisomerase I (Top1), a crucial enzyme for DNA replication and transcription. These compounds were evaluated for cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Nagarajan et al., 2006).

ABCB1 Inhibitors

ABCB1 inhibitors, which can impact drug resistance in cancer therapy, have been developed based on modifications of phenylethylphenoxy moieties, demonstrating how structural analogs of the compound could influence pharmacological properties and potentially mitigate multidrug resistance in cancer treatment (Colabufo et al., 2008).

Antimicrobial Agents

The synthesis and characterization of new quinazolines with potential as antimicrobial agents were reported by Desai et al. (2007). These compounds, by virtue of their structural features, which include quinazolinone moieties, demonstrate the broad applicability of such structures in developing new antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-21-10-5-4-9-19(21)26-24(29)23(28)25-15-20(22-11-6-14-31-22)27-13-12-17-7-2-3-8-18(17)16-27/h2-11,14,20H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPHIQCOYBMOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide

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